salvinorin B butoxymethyl ether
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Overview
Description
Salvinorin B butoxymethyl ether: is a semi-synthetic analogue of the natural product salvinorin A. It is known for its potent activity at the kappa-opioid receptor, which makes it a subject of interest in scientific research. This compound has a longer duration of action compared to salvinorin A and has increased affinity and potency at the kappa-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvinorin B butoxymethyl ether is synthesized from salvinorin B. The synthesis involves the modification of the salvinorin B structure to introduce the butoxymethyl ether group. This process typically involves the use of specific reagents and conditions to achieve the desired modification .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting provides a basis for potential scale-up. The process would likely involve optimizing reaction conditions and scaling up the synthesis to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Salvinorin B butoxymethyl ether undergoes various chemical reactions, including substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired modifications .
Common Reagents and Conditions:
Major Products Formed: The major product formed from these reactions is this compound itself. The introduction of the butoxymethyl ether group enhances the compound’s potency and duration of action at the kappa-opioid receptor .
Scientific Research Applications
Salvinorin B butoxymethyl ether has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Salvinorin B butoxymethyl ether exerts its effects primarily through its interaction with the kappa-opioid receptor. It acts as a potent agonist at this receptor, leading to various physiological effects. The compound’s mechanism of action involves binding to the kappa-opioid receptor and activating specific molecular pathways that result in its pharmacological effects .
Comparison with Similar Compounds
Salvinorin A: The natural product from which salvinorin B butoxymethyl ether is derived.
Salvinorin B methoxymethyl ether: Another semi-synthetic analogue with similar properties but different modifications to the salvinorin B structure.
Ethoxymethyl ether Salvinorin B: A related compound with modifications that enhance its potency and duration of action.
Uniqueness: this compound is unique due to its specific structural modification, which enhances its potency and duration of action at the kappa-opioid receptor. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H36O8 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(butoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C26H36O8/c1-5-6-10-32-15-33-19-12-18(23(28)30-4)25(2)9-7-17-24(29)34-20(16-8-11-31-14-16)13-26(17,3)22(25)21(19)27/h8,11,14,17-20,22H,5-7,9-10,12-13,15H2,1-4H3/t17-,18-,19-,20-,22-,25-,26-/m0/s1 |
InChI Key |
SWDPRRWCLDGMFD-VHPHCEBOSA-N |
Isomeric SMILES |
CCCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
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